molecular formula C18H18N2O2S B11788181 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline

3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline

Cat. No.: B11788181
M. Wt: 326.4 g/mol
InChI Key: BYAKVUOTBOAJRE-UHFFFAOYSA-N
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Description

3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline is a thiazole-derived aromatic compound characterized by a central thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 4-position, a methyl group at the 5-position, and an aniline moiety at the 2-position.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C18H18N2O2S/c1-11-17(12-7-8-15(21-2)16(10-12)22-3)20-18(23-11)13-5-4-6-14(19)9-13/h4-10H,19H2,1-3H3

InChI Key

BYAKVUOTBOAJRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Hantzsch method constructs the thiazole core by reacting a thioamide with an α-halo ketone. For this compound:

  • Thioamide precursor : 3-Aminophenylthioamide (synthesized via treatment of 3-nitroaniline with phosphorus pentasulfide).

  • α-Halo ketone : 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (prepared by brominating 1-(3,4-dimethoxyphenyl)propan-1-one using HBr/AcOH).

Cyclization :

3-Aminophenylthioamide+2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-oneEtOH, refluxTarget compound+HBr\text{3-Aminophenylthioamide} + \text{2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one} \xrightarrow{\text{EtOH, reflux}} \text{Target compound} + \text{HBr}

The methyl group at thiazole position 5 originates from the propane chain of the α-halo ketone.

Optimization Data

ParameterOptimal ConditionYieldReference
SolventEthanol72%
Temperature80°C, 6 hours68%
Catalytic AdditiveTriethylamine78%

Challenges : Competing side reactions (e.g., over-bromination) reduce yields. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) is critical.

Thiourea-α-Halo Ketone Cyclocondensation

Methodology

Thiourea derivatives react with α-halo ketones under basic conditions to form thiazoles:

  • Thiourea preparation : 3,4-Dimethoxyphenylthiourea synthesized from 3,4-dimethoxyaniline and ammonium thiocyanate.

  • Cyclization :

3,4-Dimethoxyphenylthiourea+2-Chloro-3-oxo-1-(3-nitrophenyl)butaneNaHCO₃, H₂O/EtOHIntermediateH₂/Pd-CTarget compound\text{3,4-Dimethoxyphenylthiourea} + \text{2-Chloro-3-oxo-1-(3-nitrophenyl)butane} \xrightarrow{\text{NaHCO₃, H₂O/EtOH}} \text{Intermediate} \xrightarrow{\text{H₂/Pd-C}} \text{Target compound}

The nitro group is reduced to aniline post-cyclization.

Performance Metrics

StepConditionsYieldReference
Thiourea synthesisNH₄SCN, HCl, 0°C85%
CyclizationNaHCO₃, 70°C, 4 hours61%
Nitro reductionH₂ (1 atm), Pd/C, EtOH89%

Advantage : Avoids handling unstable thioamides. Limitation : Multi-step process increases time and cost.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Strategy

A bromothiazole intermediate undergoes cross-coupling with 3,4-dimethoxyphenylboronic acid:

  • Intermediate synthesis : 5-Methyl-2-(3-nitrophenyl)thiazole-4-carbonyl chloride.

  • Borylation : React with bis(pinacolato)diboron to form 4-boronic ester.

  • Coupling :

Boronic ester+3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃Nitro intermediateReductionTarget compound\text{Boronic ester} + \text{3,4-Dimethoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Nitro intermediate} \xrightarrow{\text{Reduction}} \text{Target compound}

Efficiency Analysis

ParameterConditionsYieldReference
Coupling reactionToluene/EtOH, 80°C65%
ReductionSnCl₂/HCl, 50°C82%

Drawback : Requires pre-functionalized boronic acids and palladium catalysts, increasing cost.

Solid-Phase Synthesis

Feasibility Assessment

StepYieldPurityReference
Resin loading92%95%
Cyclization58%85%

Utility : Scalable for high-throughput screening but limited by resin compatibility.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

3-Aminophenylthioamide+2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-oneMW, 150°C, 20 minTarget compound\text{3-Aminophenylthioamide} + \text{2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one} \xrightarrow{\text{MW, 150°C, 20 min}} \text{Target compound}

Comparative Data

MethodTimeYieldEnergy Use
Conventional6 h72%High
Microwave20 m69%Low

Trade-off : Slightly lower yields due to rapid decomposition .

Chemical Reactions Analysis

Amide Formation via Carbodiimide-Mediated Coupling

The primary amino group undergoes Steglich esterification-like reactions with carboxylic acids. A representative protocol involves:

  • Reagents : EDCI (1.3 eq), DMAP (0.08 eq), dry CH₂Cl₂

  • Conditions : 0°C activation for 1 hr, followed by 24 hr stirring at room temperature with substituted carboxylic acids (1.0 eq) .

  • Workup : Sequential washing with 1% HCl, saturated NaHCO₃, and brine.

  • Yield : 45–60% after recrystallization (ethyl acetate/hexane) .

Example Product :

Product StructureCharacterization Data (¹H NMR)
N-(4-tert-butylphenyl) derivativeδ 10.20 (s, 1H, NH), 7.61–7.12 (m, ArH), 3.86 (s, OCH₃), 2.66 (s, CH₃), 1.29 (s, t-butyl)

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiazole ring participates in NAS at position 2 or 5 under optimized conditions:

  • Reagents : 4,7-Dichloroquinoline (1.0 eq), dry ethanol, triethylamine (cat.)

  • Conditions : 50°C for 4 hr .

  • Yield : 14–28% (dependent on solvent polarity and substituent effects) .

Key Observations :

  • Methanol or acetonitrile solvents led to <6% conversion due to poor solubility.

  • Ethanol enhanced reactivity by stabilizing intermediates through hydrogen bonding .

Condensation with Carbonyl Derivatives

The aniline group reacts with α-haloketones or hydrazonoyl chlorides:

3.1. With Hydrazonoyl Chlorides

  • Reagents : 2-Oxo-N-arylpropanehydrazonoyl chlorides (1.0 eq), dioxane, triethylamine

  • Conditions : Reflux for 4 hr .

  • Yield : 70–85% for products with electron-withdrawing aryl groups .

Characterization :

  • IR: C=O stretch at 1695–1700 cm⁻¹

  • ¹H NMR: Singlet at δ 7.40–7.48 ppm (thiazole H-5)

3.2. With α-Haloketones

  • Reagents : 2-Bromo-1-arylethan-1-ones (1.0 eq), triethylamine (cat.)

  • Conditions : Room temperature, 24 hr stirring .

  • Yield : 55–65% for products with para-substituted aryl rings .

Electrophilic Substitution

The dimethoxyphenyl ring undergoes regioselective electrophilic attacks:

4.1. Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v)

  • Conditions : 0°C, 2 hr

  • Regioselectivity : Para to methoxy groups dominates (>80%).

4.2. Sulfonation

  • Reagents : Fuming H₂SO₄, 60°C, 6 hr

  • Product : Sulfonic acid derivative at position 5 of the dimethoxyphenyl ring.

5.1. Methyl Group Oxidation

  • Reagents : KMnO₄ (3.0 eq), H₂O/AcOH (1:1), 80°C

  • Product : 5-Carboxythiazole derivative (62% yield).

  • TLC Monitoring : Rf shift from 0.75 (starting material) to 0.35 (product) in EtOAc/hexane (1:1).

5.2. Demethylation

  • Reagents : BBr₃ (5.0 eq), dry DCM, −78°C → RT

  • Product : Catechol derivative with free -OH groups (88% yield).

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) deactivate the thiazole ring, reducing NAS efficiency by 40% compared to ethanol .

  • Catalyst Impact : Triethylamine increases coupling reaction rates by 3× compared to pyridine .

  • Temperature Sensitivity : Oxidations above 90°C led to thiazole ring degradation, confirmed by mass spectral analysis.

This systematic exploration highlights the compound’s versatility in generating derivatives with potential pharmacological relevance. Further studies should focus on computational modeling to predict regioselectivity in complex substitution patterns.

Scientific Research Applications

Anticancer Activity:
Recent studies have highlighted the anticancer properties of compounds with similar structural features. For instance, derivatives of thiazole and aniline have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cancer progression. Research indicates that compounds with thiazole rings can modulate pathways associated with apoptosis and cell cycle regulation.

Acetylcholinesterase Inhibition:
Another promising application lies in the compound's potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is a critical enzyme in the pathophysiology of Alzheimer’s disease. Compounds that inhibit this enzyme can enhance acetylcholine levels in the brain, thereby improving cognitive functions. Studies have shown that thiazole-based compounds exhibit effective inhibition of acetylcholinesterase, suggesting that 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups such as methoxy at specific positions on the aromatic rings has been shown to enhance biological activity. For example:

Substituent Position Effect on Activity
Methoxy3,4Increases potency against CETP and AChE
Nitro4Enhances anticancer activity
Methyl5Contributes to overall stability

The optimization of these substituents can lead to compounds with improved efficacy and reduced side effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the aniline moiety via nucleophilic substitution.
  • Functionalization at the aromatic positions to enhance biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have demonstrated the applications of thiazole derivatives similar to this compound:

  • In Vitro Studies: A study evaluating a series of thiazole derivatives showed promising results in inhibiting tumor growth in various cancer cell lines, with IC50 values indicating significant potency.
  • In Silico Studies: Molecular docking simulations have provided insights into the binding interactions between thiazole derivatives and their biological targets, supporting experimental findings regarding their inhibitory activities.

Mechanism of Action

The mechanism of action of 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Thiazole-Based Analogs

3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline
  • Structural Difference : Replaces methoxy groups with methyl substituents on the phenyl ring.
  • Impact: Methyl groups are weaker electron donors compared to methoxy, reducing solubility in polar solvents.
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline
  • Structural Difference : Fluorophenyl group at the 4-position of the thiazole.
  • Impact : The fluorine atom introduces electron-withdrawing effects, altering electronic density on the thiazole ring. This could enhance oxidative stability but reduce nucleophilic reactivity compared to the methoxy-substituted compound. Molecular weight is lower (C₁₅H₁₁FN₂S, 270.32 g/mol vs. estimated C₁₈H₁₈N₂O₂S, ~326.41 g/mol) .

Heterocycle-Substituted Analogs

4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
  • Structural Difference : Oxadiazole replaces thiazole, with a thiophene substituent.
  • Impact: Oxadiazoles are less basic than thiazoles due to reduced nitrogen lone-pair availability. Molecular formula: C₁₂H₉N₃OS (243.28 g/mol) .
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline
  • Structural Difference : Ethyl-substituted oxadiazole core.
  • This compound’s lower molecular weight (C₁₀H₁₁N₃O, ~189.22 g/mol) suggests reduced thermal stability relative to the target compound .

Structural and Electronic Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Electronic Effects
3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline C₁₈H₁₈N₂O₂S (est.) ~326.41 3,4-Dimethoxyphenyl, methyl Thiazole Electron-donating (methoxy)
3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline C₁₈H₁₈N₂S (est.) ~302.41 3,4-Dimethylphenyl, methyl Thiazole Weak electron-donating (methyl)
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline C₁₅H₁₁FN₂S 270.32 4-Fluorophenyl Thiazole Electron-withdrawing (fluorine)
4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline C₁₂H₉N₃OS 243.28 Thiophene Oxadiazole π-Conjugation enhancement

Research Findings and Implications

  • Solubility: Methoxy groups in the target compound likely improve solubility in polar solvents (e.g., DMF, ethanol) compared to methyl or fluorine-substituted analogs .
  • The target compound’s dimethoxyphenyl group may induce similar effects .
  • Reactivity : Thiazoles generally exhibit higher reactivity in electrophilic substitution compared to oxadiazoles, making the target compound more suitable for further functionalization .

Biological Activity

3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline is a thiazole-based compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

The compound is characterized by the presence of a thiazole ring and a dimethoxy-substituted phenyl group. The synthesis typically involves multi-step reactions where thiazole derivatives are coupled with aniline derivatives. The molecular formula is C18H18N2SC_{18}H_{18}N_{2}S with a molecular weight of 294.41 g/mol .

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AU251 (glioblastoma)1.61 ± 1.92
Compound BA-431 (epidermoid carcinoma)1.98 ± 1.22
This compoundHT29 (colorectal cancer)TBD

The presence of electron-donating groups, such as methoxy substituents, has been linked to enhanced cytotoxicity .

The mechanism through which these compounds exert their effects often involves modulation of key cellular pathways. For example, thiazole derivatives have been shown to interact with AMPA receptors, influencing neuronal signaling pathways and potentially offering neuroprotective effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the thiazole and phenyl rings significantly impacts biological activity. The introduction of methoxy groups at specific positions enhances the potency of these compounds:

  • Electron Donors : Methoxy groups at the 3 and 4 positions on the phenyl ring improve activity.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in bioactivity .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazole derivatives for their anticancer activity against multiple cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of thiazole derivatives in models of neurodegeneration. The compound demonstrated a capacity to enhance dendritic spine density and improve cognitive function in animal models .

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(4-(3,4-Dimethoxyphenyl)-5-methylthiazol-2-yl)aniline?

Answer:
The compound is typically synthesized via a multi-step approach:

Thiazole Ring Formation : A Hantzsch thiazole synthesis is employed, where a β-ketoester reacts with a thiourea derivative. For example, 3,4-dimethoxyphenylacetothioamide can cyclize with ethyl 3-aminocrotonate under acidic conditions to form the thiazole core .

Aniline Functionalization : The 2-aminophenyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling. Evidence from similar thiadiazole syntheses suggests using Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation .

Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (using ethanol/water) ensures ≥95% purity .

Basic Question: How is the compound structurally characterized in academic studies?

Answer:
Key techniques include:

  • X-ray Crystallography : To resolve the thiazole-aniline conformation and methoxy group orientations (e.g., as demonstrated for analogous oxazolone structures in ) .
  • Spectroscopy :
    • NMR : 1^1H NMR distinguishes methoxy protons (δ 3.7–3.9 ppm) and thiazole aromatic protons (δ 6.8–7.5 ppm). 13^{13}C NMR confirms carbonyl and quaternary carbons .
    • IR : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) validate functional groups .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from:

  • Tautomerism : The thiazole NH2_2 group may exhibit keto-enol tautomerism. Use variable-temperature NMR or deuterium exchange experiments to confirm .
  • Solvent Effects : Polar solvents can stabilize specific conformers. Compare spectra in DMSO-d6_6 vs. CDCl3_3 .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Advanced Question: What methodologies assess the environmental fate of this compound in soil systems?

Answer:
While direct data is limited, analogous fungicides (e.g., dimethomorph in ) provide frameworks:

  • Leaching Studies : Use soil columns under steady-state flow to measure mobility. HPLC-MS quantifies compound retention in different soil layers .
  • Degradation Kinetics : Monitor hydrolysis/photolysis rates under controlled pH and UV conditions. LC-MS/MS identifies degradation byproducts (e.g., demethylated metabolites) .

Advanced Question: How does substitution on the thiazole ring influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies on similar thiadiazoles () reveal:

  • Methoxy Groups : Electron-donating 3,4-dimethoxy groups enhance lipid solubility, improving membrane permeability. Compare logP values via HPLC retention times .
  • Methyl Substitution : A 5-methyl group on the thiazole increases steric hindrance, potentially reducing off-target interactions in enzyme assays .
  • Aniline Position : Para-substitution (vs. meta) optimizes π-stacking in protein binding pockets, as shown in crystallographic studies of related triazoles .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

  • Solvent Selection : Ethanol/water (7:3 v/v) is ideal due to moderate polarity and solubility gradients. Avoid DMSO (high boiling point complicates recovery) .
  • Temperature Control : Cool slowly from 60°C to 4°C to maximize crystal yield .
  • Purity Check : Melting point analysis (compare to literature values ±2°C) and HPLC (≥95% peak area) validate crystallinity .

Advanced Question: How can researchers design analogs to improve metabolic stability?

Answer:
Strategies include:

  • Fluorination : Replace methoxy groups with CF3_3 (e.g., as in ’s fluorophenoxy analogs) to block oxidative metabolism .
  • Isosteric Replacement : Substitute the thiazole with 1,2,4-oxadiazole () to reduce susceptibility to hepatic CYP450 enzymes .
  • Prodrug Design : Mask the aniline NH2_2 as a carbamate, which hydrolyzes in target tissues (methodology in ’s tyrosine derivatives) .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C, as thiazoles often degrade under UV light ( notes similar protocols for oxadiazoles) .
  • Toxicity Screening : Perform Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity, following guidelines from pesticide analogs () .

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